molecular formula C18H24F4N2O2 B1393767 tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1286265-98-2

tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Cat. No. B1393767
M. Wt: 376.4 g/mol
InChI Key: ZWISOFWPRUKCKW-UHFFFAOYSA-N
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Description

“tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C18H24F4N2O21. It has a molar mass of 376.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”. However, similar compounds like “tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate” and “tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate” are mentioned in various sources23, which might suggest similar synthesis methods could be applicable.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” is defined by its molecular formula, C18H24F4N2O21. Unfortunately, I couldn’t find specific information on the detailed molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” are defined by its molecular formula, C18H24F4N2O2, and its molar mass of 376.4 g/mol1. Unfortunately, I couldn’t find specific information on other physical and chemical properties.


Scientific Research Applications

Synthesis Techniques

  • An efficient eight-step synthesis process starting from oxoacetic acid monohydrate, involving reductive amination, protection, activation, and deprotection steps, yields tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate, a related compound (Vaid et al., 2013).

Use as an Intermediate in Drug Synthesis

  • A practical asymmetric synthesis method was developed for an intermediate compound closely related to tert-butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate, used in the synthesis of nociceptin antagonists (Jona et al., 2009).

Involvement in the Synthesis of Biologically Active Compounds

  • The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib, showcases the application of similar compounds in medicinal chemistry (Kong et al., 2016).

Role in Organic Chemistry and Drug Development

  • Research into the synthesis of various tert-butyl piperidine-1-carboxylate derivatives, which are structurally similar to tert-butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate, has led to the development of novel compounds for potential use in cancer treatment and other therapeutic areas (Zhang et al., 2018).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

tert-butyl N-[1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)23-13-6-8-24(9-7-13)11-12-4-5-14(15(19)10-12)18(20,21)22/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISOFWPRUKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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